

Application Notes: 6-Octanoyl Sucrose as a Substrate for Lipase Activity Assays

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Compound of Interest

Compound Name: 6-Octanoyl Sucrose

Cat. No.: B123093

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Introduction

6-Octanoyl Sucrose is a sucrose molecule esterified with an eight-carbon fatty acid (octanoic acid) at the 6-position of the glucose moiety. This amphiphilic structure makes it a potential substrate for lipolytic enzymes, such as lipases and esterases, which catalyze the hydrolysis of ester bonds. The enzymatic cleavage of **6-Octanoyl Sucrose** yields sucrose and octanoic acid. The quantification of either of these products can be utilized to determine the activity of the enzyme. These application notes provide a detailed protocol for a colorimetric assay to measure lipase activity using **6-Octanoyl Sucrose** as a substrate.

Principle of the Assay

The enzymatic assay for lipase activity using **6-Octanoyl Sucrose** is based on a coupled enzymatic reaction. In the first step, a lipase hydrolyzes **6-Octanoyl Sucrose** to produce sucrose and octanoic acid. The subsequent reactions are designed to quantify the amount of octanoic acid produced, which is directly proportional to the lipase activity. This is achieved through a series of enzymatic steps that ultimately lead to the formation of a colored product that can be measured spectrophotometrically.

Experimental Protocols

Materials and Reagents

- **6-Octanoyl Sucrose**

- Lipase (e.g., from *Candida rugosa*, porcine pancreas)
- Coenzyme A (CoA)
- Acyl-CoA Synthetase (ACS)
- Acyl-CoA Oxidase (ACOX)
- Horseradish Peroxidase (HRP)
- A suitable chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
- ATP
- Tris-HCl buffer
- MgCl₂
- Triton X-100
- Microplate reader
- 96-well microplates

Protocol for Colorimetric Lipase Activity Assay

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 0.1% (v/v) Triton X-100.
 - Substrate Solution: Prepare a 10 mM stock solution of **6-Octanoyl Sucrose** in a suitable organic solvent like DMSO and dilute it in the Assay Buffer to the desired final concentration (e.g., 1 mM).
 - Enzyme Solution: Prepare a stock solution of the lipase to be tested in the Assay Buffer. The optimal concentration should be determined empirically.

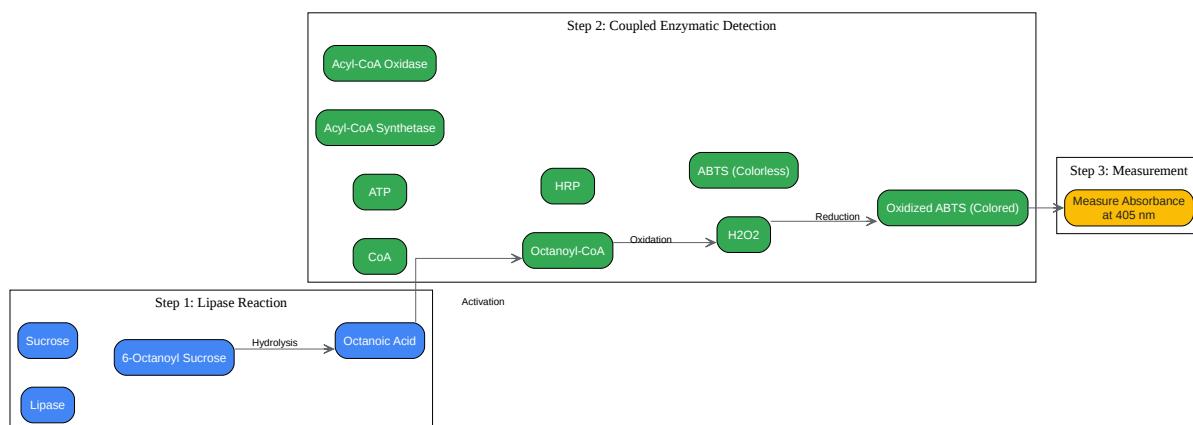
- Reaction Mix: For each reaction, prepare a mix containing:
 - 0.5 mM ATP
 - 0.25 mM Coenzyme A
 - 2 U/mL Acyl-CoA Synthetase
 - 0.5 U/mL Acyl-CoA Oxidase
 - 1 U/mL Horseradish Peroxidase
 - 1 mM ABTS
- Assay Procedure:
 - Add 50 µL of the Substrate Solution to each well of a 96-well microplate.
 - Add 20 µL of the Enzyme Solution to the sample wells. For the blank wells, add 20 µL of Assay Buffer.
 - Incubate the plate at 37°C for 30 minutes.
 - Add 100 µL of the Reaction Mix to each well.
 - Incubate the plate at 37°C for 15 minutes, protected from light.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from the absorbance of the samples.
 - The lipase activity is proportional to the change in absorbance. A standard curve can be prepared using known concentrations of octanoic acid to quantify the enzyme activity in units/mL.

Data Presentation

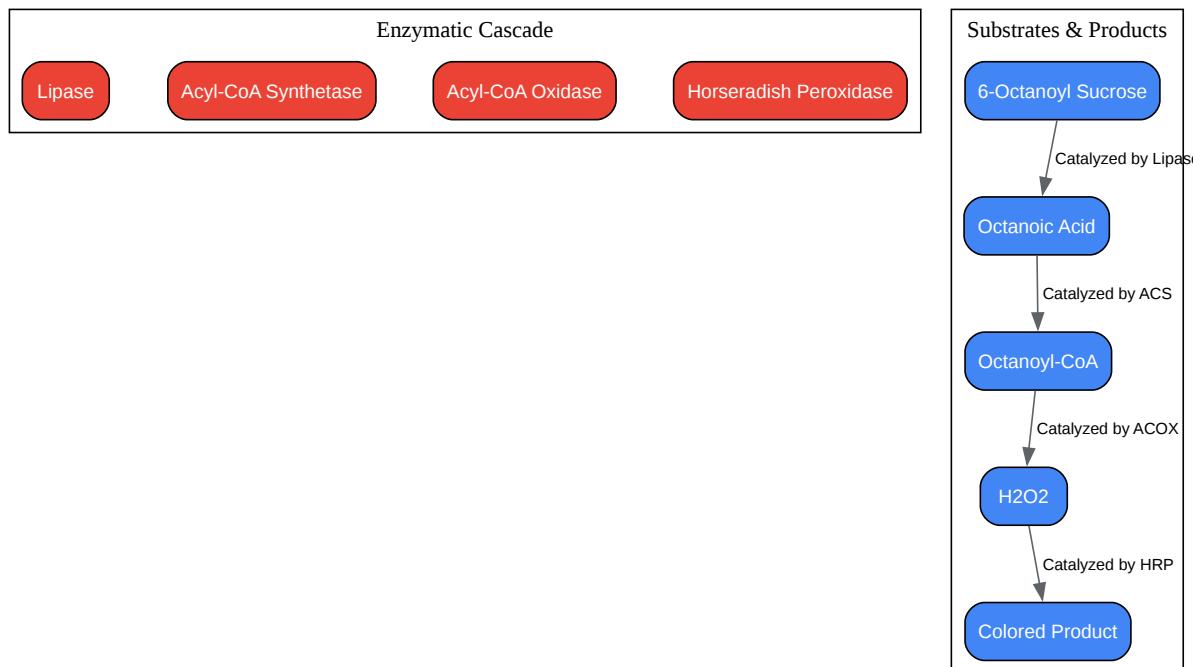
Table 1: Representative Data for Lipase Activity Assay

Lipase Concentration ($\mu\text{g/mL}$)	Absorbance at 405 nm (Sample)	Absorbance at 405 nm (Blank)	Corrected Absorbance (ΔA405)
0	0.052	0.050	0.002
1	0.158	0.051	0.107
2.5	0.325	0.053	0.272
5	0.612	0.052	0.560
10	1.150	0.051	1.099

Visualizations

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Caption: Workflow for the colorimetric lipase assay.

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Caption: Enzymatic cascade for signal generation.

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